

# Gsk583: A Technical Whitepaper on a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Gsk583**, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). **Gsk583** has been instrumental as a tool compound for elucidating the role of RIPK2 in innate immunity and inflammatory signaling pathways. While its progression as a clinical candidate was halted due to off-target effects, its value in preclinical research remains significant.

## **Discovery and Rationale**

Gsk583 was identified through structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[2][3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This activation results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[5] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[3][8] Gsk583 emerged from a screening strategy designed to identify potent, efficient, and selective inhibitors of RIPK2 kinase.[2]



#### **Mechanism of Action**

Gsk583 is an ATP-competitive inhibitor that binds to the ATP-binding site of the RIPK2 kinase domain.[2] X-ray co-crystal structures have revealed that Gsk583 binds within the ATP pocket of RIPK2, forming a critical hydrogen bond between the N1 of its indazole group and the aspartate 164 residue of the protein.[1] Beyond simple ATP competition, Gsk583's mechanism of action involves the allosteric inhibition of the RIPK2-XIAP (X-linked inhibitor of apoptosis protein) interaction.[5] The binding of Gsk583 to the orthosteric site of RIPK2 induces conformational changes that prevent the interaction with XIAP, an E3 ligase essential for RIPK2 ubiquitination and subsequent downstream signaling.[5] This disruption of the RIPK2-XIAP protein-protein interaction (PPI) is a key feature of potent NOD pathway inhibitors.[5][9]

# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **Gsk583**, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Gsk583



| Target/Assay                   | Species                                               | IC50     | Reference(s)                    |
|--------------------------------|-------------------------------------------------------|----------|---------------------------------|
| RIPK2 (Cell-free assay)        | Human                                                 | 5 nM     | [7][10][11][12][13][14]<br>[15] |
| RIPK2 (Cell-free assay)        | Rat                                                   | 2 nM     | [13]                            |
| RIP3 (Cell-free assay)         | Human                                                 | 16 nM    | [10]                            |
| MDP-stimulated TNFα production | Human Primary<br>Monocytes                            | 8 nM     | [10][15]                        |
| MDP-induced TNFα production    | Human Whole Blood                                     | 237 nM   | [11][15]                        |
| MDP-induced TNFα production    | Rat Whole Blood                                       | 133 nM   | [11][15]                        |
| TNF-α and IL-6 production      | Human Crohn's Disease and Ulcerative Colitis Biopsies | ~200 nM  | [10][12][16]                    |
| RIPK2-XIAP<br>Interaction      | -                                                     | 26.22 nM | [5]                             |

Table 2: Selectivity Profile of **Gsk583** 



| Kinase/Target        | Activity                                              | Reference(s) |
|----------------------|-------------------------------------------------------|--------------|
| Panel of 300 kinases | Excellent selectivity                                 | [11][13]     |
| p38α                 | Low to no inhibition                                  | [11][13]     |
| VEGFR2               | Low to no inhibition                                  | [11][13]     |
| BRK                  | Some inhibition                                       | [13]         |
| Aurora A             | Some inhibition                                       | [13]         |
| hERG ion channel     | Inhibition (limiting factor for clinical development) | [1][10][14]  |
| Сур3А4               | Inhibition (limiting factor for clinical development) | [10][14]     |

# Experimental Protocols RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding of compounds to the ATP-binding pocket of RIPK2.

- Principle: The assay measures the change in polarization of fluorescently labeled ATPcompetitive ligand upon displacement by a test compound.
- Reagents:
  - Full-length FLAG His-tagged RIPK2 purified from a baculovirus expression system.
  - A fluorescently labeled, reversible, and ATP-competitive ligand.
  - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.
  - Test compounds prepared in 100% DMSO.
- Procedure:
  - Dispense 100 nL of test compound into individual wells of a multiwell plate.



- $\circ$  Add 5  $\mu$ L of RIPK2 solution (at twice the final assay concentration) to the wells and incubate for 10 minutes at room temperature.
- $\circ~$  Add 5  $\mu L$  of the fluorescently labeled ligand (at twice the final assay concentration of 5 nM).
- Incubate for a specified period.
- Measure the fluorescence polarization.
- Calculate percent inhibition and IC50 values using a four-parameter logistic equation.[11]
   [14]

### **Cellular Assay for Cytokine Production**

This protocol assesses the ability of **Gsk583** to inhibit NOD-dependent pro-inflammatory cytokine production in primary human monocytes.

- Principle: Measures the inhibition of muramyl dipeptide (MDP, a NOD2 agonist)-stimulated production of cytokines like TNFα.
- Cells: Primary human monocytes.
- Procedure:
  - Pre-treat monocytes with varying concentrations of Gsk583 for 30 minutes.
  - Stimulate the cells with MDP for 6 hours.
  - Collect the cell supernatant.
  - Measure the concentration of TNFα (or other cytokines like IL-8) in the supernatant using an immunoassay (e.g., ELISA).
  - Calculate percent inhibition and IC50 values.[10]

### In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of **Gsk583** in a model of acute inflammation.



- Animals: Female Crl:CD(SD) rats or mice.
- Procedure:
  - Dose animals orally with vehicle or Gsk583.
  - After 15 minutes, challenge the animals with an intravenous (IV) or intraperitoneal injection of MDP.
  - After a set time (e.g., 2 hours), sacrifice the animals and collect terminal serum.
  - Quantify serum cytokine levels (e.g., KC, the rodent orthologue of IL-8) using a suitable platform like MSD (Meso Scale Discovery).
  - For peritonitis models, peritoneal lavage can be performed to measure neutrophil recruitment.
  - Derive IC50 values from blood concentrations of Gsk583.[11]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway modulated by **Gsk583** and the general workflows of the experiments described.





Click to download full resolution via product page

Caption: **Gsk583** inhibits the NOD-RIPK2 signaling pathway.





Click to download full resolution via product page

Caption: General experimental workflow for **Gsk583** characterization.



#### Conclusion

**Gsk583** is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its ability to potently block NOD1/2-mediated inflammatory signaling in a variety of in vitro, ex vivo, and in vivo models has solidified its role as an invaluable research tool.[2][17] Although off-target activities precluded its development as a therapeutic agent, the study of **Gsk583** has significantly advanced our understanding of the role of RIPK2 in disease pathogenesis and has provided a blueprint for the development of next-generation RIPK2 inhibitors with improved pharmacological profiles.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. RIPK2: a promising target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]



- 13. rndsystems.com [rndsystems.com]
- 14. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 17. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gsk583: A Technical Whitepaper on a Potent and Selective RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603638#discovery-and-characterization-of-gsk583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com